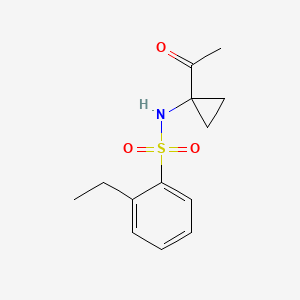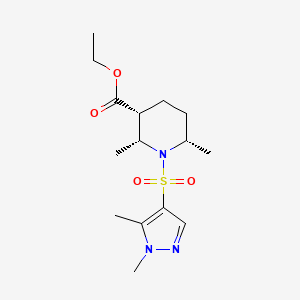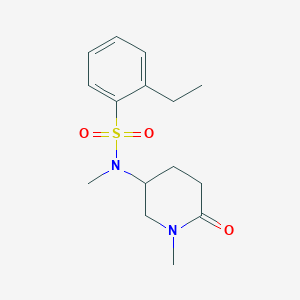![molecular formula C15H22F2N2O2S B6750839 N-[[1-(2,2-difluoroethyl)piperidin-4-yl]methyl]-1-phenylmethanesulfonamide](/img/structure/B6750839.png)
N-[[1-(2,2-difluoroethyl)piperidin-4-yl]methyl]-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-(2,2-difluoroethyl)piperidin-4-yl]methyl]-1-phenylmethanesulfonamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a difluoroethyl group, and a phenylmethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2,2-difluoroethyl)piperidin-4-yl]methyl]-1-phenylmethanesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a nucleophilic substitution reaction using a difluoroethyl halide.
Attachment of the Phenylmethanesulfonamide Moiety: This step involves the reaction of the piperidine derivative with phenylmethanesulfonyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2,2-difluoroethyl)piperidin-4-yl]methyl]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group or the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[[1-(2,2-difluoroethyl)piperidin-4-yl]methyl]-1-phenylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-(2,2-difluoroethyl)piperidin-4-yl]methyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-(2,2-difluoroethyl)piperidin-4-yl]methyl]-4-methylbenzenesulfonamide
- N-[[1-(2,2-difluoroethyl)piperidin-4-yl]methyl]-4-chlorobenzenesulfonamide
Uniqueness
N-[[1-(2,2-difluoroethyl)piperidin-4-yl]methyl]-1-phenylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoroethyl group, in particular, can influence its reactivity and interactions with molecular targets, setting it apart from similar compounds.
Properties
IUPAC Name |
N-[[1-(2,2-difluoroethyl)piperidin-4-yl]methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F2N2O2S/c16-15(17)11-19-8-6-13(7-9-19)10-18-22(20,21)12-14-4-2-1-3-5-14/h1-5,13,15,18H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWZKHHLYRJSPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2,6-difluorophenyl)cyclopentyl]-1,4-dioxane-2-carboxamide](/img/structure/B6750760.png)
![1-[2-(1-Benzothiophen-3-ylsulfonylamino)ethyl]-3-ethylurea](/img/structure/B6750774.png)

![N-[(2,4-dihydroxyphenyl)methyl]-1,5-dimethylpyrazole-4-sulfonamide](/img/structure/B6750793.png)
![2-ethyl-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]benzenesulfonamide](/img/structure/B6750795.png)
![2-ethyl-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]benzenesulfonamide](/img/structure/B6750802.png)
![1-(3-methylphenyl)-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]methanesulfonamide](/img/structure/B6750807.png)
![3-chloro-5-fluoro-N-[1-hydroxy-3-(1-methylpyrazol-4-yl)propan-2-yl]benzenesulfonamide](/img/structure/B6750808.png)
![N-[(3-ethyl-5-methyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B6750815.png)

![N-[[1-(2,2-difluoroethyl)piperidin-4-yl]methyl]-4-methylbenzenesulfonamide](/img/structure/B6750836.png)

![2-ethyl-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]benzenesulfonamide](/img/structure/B6750856.png)
![N-[(1-acetylpyrrolidin-3-yl)methyl]-1-benzothiophene-3-sulfonamide](/img/structure/B6750869.png)
